4-Methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole
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Overview
Description
4-Methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound characterized by the presence of an oxazole ring with a trichloromethyl group and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of trichloroacetonitrile with an appropriate aldehyde in the presence of a base, leading to the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization process. The exact methods can vary depending on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
4-Methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-Methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The trichloromethyl group can participate in electrophilic reactions, while the oxazole ring can interact with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylidene-2-(trichloromethyl)-1,3-dioxolane: This compound has a similar structure but with a dioxolane ring instead of an oxazole ring.
4-Methylidene-2-(trichloromethyl)-1,3-oxazine: Another similar compound with an oxazine ring.
Uniqueness
4-Methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole is unique due to its specific ring structure and the presence of both a trichloromethyl group and a methylidene group
Properties
CAS No. |
908852-57-3 |
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Molecular Formula |
C5H4Cl3NO |
Molecular Weight |
200.45 g/mol |
IUPAC Name |
4-methylidene-2-(trichloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H4Cl3NO/c1-3-2-10-4(9-3)5(6,7)8/h1-2H2 |
InChI Key |
LEQNHRKBUAAYOY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COC(=N1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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